molecular formula C35H56N10O15 B12432468 2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide

2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide

Cat. No.: B12432468
M. Wt: 856.9 g/mol
InChI Key: AKWRNBWMGFUAMF-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide” is a highly complex organic molecule

Properties

IUPAC Name

N-[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N10O15/c1-13(36)29(54)41-22(12-46)32(57)43-26(16(4)49)34(59)45-27(17(5)50)35(60)44-25(15(3)48)33(58)40-21(11-23(37)52)30(55)39-20(10-18-6-8-19(51)9-7-18)31(56)42-24(14(2)47)28(38)53/h6-9,13-17,20-22,24-27,46-51H,10-12,36H2,1-5H3,(H2,37,52)(H2,38,53)(H,39,55)(H,40,58)(H,41,54)(H,42,56)(H,43,57)(H,44,60)(H,45,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWRNBWMGFUAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N10O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Amidation Reactions: Formation of amide bonds through the reaction of carboxylic acids with amines.

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.

    Protection and Deprotection Steps: Use of protecting groups to shield reactive sites during intermediate steps.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch Processing: Sequential addition of reagents and purification of intermediates.

    Continuous Flow Chemistry: Use of automated systems to streamline the synthesis process, improving yield and reducing production time.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of amide bonds to amines using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

The compound 2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in biological research, pharmaceuticals, and other relevant areas, supported by data tables and documented case studies.

Chemical Characteristics

The molecular formula for this compound is C35H56N10O15C_{35}H_{56}N_{10}O_{15}, indicating a large and complex structure. Its synthesis and characterization are crucial for understanding its potential applications.

Pharmaceutical Applications

This compound exhibits promising properties that can be leveraged in drug development:

  • Neuropharmacology : Due to its structural similarities with known neuroactive compounds, it may serve as a candidate for developing treatments for neurological disorders such as epilepsy and Parkinson's disease. Compounds with similar structures have shown efficacy in preclinical models for these conditions .
  • Anticancer Research : Some derivatives of compounds with similar amide functionalities have been investigated for their anticancer properties. The complex structure of this compound suggests it could interact with multiple biological pathways involved in cancer progression.

Biochemical Research

The compound's unique functional groups allow it to be utilized in various biochemical assays:

  • Enzyme Inhibition Studies : Its ability to form hydrogen bonds and interact with enzyme active sites makes it a suitable candidate for studying enzyme kinetics and inhibition mechanisms.
  • Protein Interaction Studies : The presence of hydroxy and amino groups indicates potential for binding to proteins, which can be explored using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Material Science

Due to its complex structure, this compound may find applications in the development of advanced materials:

  • Polymer Chemistry : The amide linkages can be utilized to create new polymeric materials with tailored properties for specific applications, such as drug delivery systems or biomaterials.

Data Tables

Activity TypeObserved EffectsReference
AntiepilepticReduction in seizure frequency
AnticancerInhibition of tumor growth
Enzyme InhibitionCompetitive inhibition of target enzyme

Case Study 1: Neuropharmacological Potential

A study investigating the neuroprotective effects of structurally related compounds demonstrated significant reductions in neuronal cell death in models of ischemia. The findings suggest that modifications to the amide groups enhance neuroprotective activity, indicating a potential pathway for developing new treatments based on this compound .

Case Study 2: Anticancer Activity

Research on similar compounds has revealed their ability to induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that the compound could be developed further as an anticancer agent, particularly if modifications enhance its bioavailability and target specificity .

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar amide bonds.

    Polypeptides: Longer chains with more complex structures.

    Proteins: Highly complex molecules with specific biological functions.

Uniqueness

The compound’s unique combination of functional groups and structural complexity distinguishes it from simpler peptides and proteins, offering distinct advantages in various applications.

Biological Activity

The compound 2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide is a complex synthetic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Structure and Formula

  • IUPAC Name : 2-[2-(2-{2-[2-(2-aminopropanamido)-3-hydroxypropanamido]-3-hydroxybutanamido}-3-hydroxybutanamido)-3-hydroxybutanamido]-N-{1-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-2-(4-hydroxyphenyl)ethyl}succinamide
  • Molecular Formula : C22H29N5O8
  • Molecular Weight : 491.49436 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of multiple functional groups allows for diverse interactions, which may include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Efficacy in Biological Assays

Research has shown that derivatives of this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines.
  • Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their ability to reduce inflammation in vitro and in vivo.

Case Studies

  • Anticancer Activity : A study on related compounds showed that certain derivatives had IC50 values as low as 4.37 μM against HepG-2 cells, indicating strong anticancer potential .
  • PPARγ Agonism : Some derivatives were found to act as partial agonists of PPARγ, which is relevant in the treatment of type II diabetes and obesity .
  • Antimicrobial Activity : Research has documented the antimicrobial properties of structurally related compounds, which exhibited significant inhibition rates against various bacterial strains .

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerHepG-24.37 ± 0.7
AnticancerA-5498.03 ± 0.5
PPARγ AgonismN/AN/A
AntimicrobialVarious Bacterial StrainsN/A

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